(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H19Cl2N3O5 and its molecular weight is 512.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photoluminescence
One area of research explores the synthesis and photoluminescence properties of π-extended fluorene derivatives, which, like the compound , contain various functional groups including cyano and nitro groups. These compounds are investigated for their high fluorescence quantum yields and potential applications in fluorescent solvatochromic dyes. This research indicates a broader interest in the synthesis of complex organic molecules with specific photophysical properties, potentially relevant to the development of new optical materials (Kotaka, Konishi, & Mizuno, 2010).
Crystal Structure Analysis
Another research focus is the detailed structural analysis through crystallography of compounds with similar structural motifs, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. These studies offer insights into the molecular geometry, bond distances, and intramolecular interactions, which are crucial for understanding the chemical behavior and reactivity of complex organic molecules (Johnson et al., 2006).
Catalysis and Chemical Transformations
Research into catalysis and chemical transformations involving similar compounds sheds light on methodologies for functionalizing carbon-hydrogen (C-H) bonds, a key step in the synthesis of complex organic molecules. Studies on iron/zinc-co-catalyzed reactions demonstrate the potential for innovative approaches to forming carbon-carbon (C-C) bonds, highlighting the importance of metal catalysts in organic synthesis (Ilies et al., 2017).
Drug Synthesis and Medicinal Chemistry
Finally, the synthesis of molecules with potential medicinal applications, such as entacapone, a well-known COMT inhibitor, illustrates the relevance of complex organic synthesis in drug discovery and development. Such research provides a foundation for the design and synthesis of new therapeutic agents, potentially including derivatives of the compound (Harisha et al., 2015).
Properties
IUPAC Name |
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O5/c1-2-34-23-13-16(12-20(27)24(23)35-15-17-7-3-4-8-19(17)26)11-18(14-28)25(31)29-21-9-5-6-10-22(21)30(32)33/h3-13H,2,15H2,1H3,(H,29,31)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUUICNQJZESET-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.